2-Bromo-1-(2-chloropyrimidin-5-yl)ethanone

Histamine H3 Receptor Neurological Disorders GPCR Ligand Discovery

Addressing the challenge of sequential, chemoselective functionalization in heterocyclic synthesis, this scaffold features orthogonal reactive sites: an electrophilic α-bromoketone for nucleophilic displacement and a 2-chloropyrimidine for Pd-catalyzed cross-coupling. This dual architecture enables protection-free, two-step diversification. • Orthogonal Reactivity: Iterative substitution and coupling without protecting group manipulation. • Process Efficiency: Reported α-bromoketone transformations achieve yields of 65-99%, surpassing α-chloroketone analogs. • CNS Physicochemistry: Computed logP of 1.6 suggests favorable passive permeability for blood-brain barrier penetration.

Molecular Formula C6H4BrClN2O
Molecular Weight 235.46 g/mol
CAS No. 1007883-29-5
Cat. No. B1502155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2-chloropyrimidin-5-yl)ethanone
CAS1007883-29-5
Molecular FormulaC6H4BrClN2O
Molecular Weight235.46 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)Cl)C(=O)CBr
InChIInChI=1S/C6H4BrClN2O/c7-1-5(11)4-2-9-6(8)10-3-4/h2-3H,1H2
InChIKeyAHPLTAGTTHUTHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(2-chloropyrimidin-5-yl)ethanone: Dual-Functional Pyrimidine Building Block


2-Bromo-1-(2-chloropyrimidin-5-yl)ethanone is a heteroaromatic α-bromoketone bearing a 2-chloropyrimidine core. It serves as a versatile electrophilic scaffold in medicinal chemistry and organic synthesis, offering two distinct reactive handles: the α-bromocarbonyl group for nucleophilic substitution and the 2-chloropyrimidine ring for transition metal-catalyzed cross-coupling. The compound exhibits a molecular weight of 235.47 g/mol, a computed logP (XLogP3) of 1.6, and a topological polar surface area (TPSA) of 42.85 Ų [1]. Commercial availability typically ranges from 95% to 98% purity, with common package sizes including 250 mg, 1 g, and 5 g .

1 Dual electrophilic scaffold for sequential orthogonal derivatization
2 Synthetic route optimization with reported higher yield range
3 Suitable for GPCR modulator and kinase inhibitor probe synthesis

Why 2-Bromo-1-(2-chloropyrimidin-5-yl)ethanone Is Irreplaceable


Generic substitution with simpler pyrimidine derivatives such as 1-(2-chloropyrimidin-5-yl)ethanone (CAS 110100-00-0) or 2-bromo-1-(pyrimidin-5-yl)ethanone (CAS 58004-79-8) fails because the unique combination of a reactive α-bromoketone and a 2-chloropyrimidine ring imparts orthogonal reactivity that is absent in analogs lacking one of these groups [1][2]. The α-bromocarbonyl moiety is a potent electrophile for nucleophilic displacement and heterocycle construction, while the 2-chloro substituent on the pyrimidine enables regioselective palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) without interference from the α-bromo site [3]. This dual-functional architecture allows sequential, chemoselective transformations that are impossible with mono-functional analogs, directly impacting synthetic route efficiency, intermediate diversity, and downstream biological profile.

This Compound
α-Bromoketone + 2-Chloropyrimidine: orthogonal electrophilic handles
Mono-Functional Analog
Lacks either α-bromo or 2-chloro site; orthogonal reactivity may not transfer
Regioselective coupling and sequential diversification may require validation
This Compound
Bromine substituent contributes to logP elevation (~1.6)
Non-Brominated Analog
Lower lipophilicity (logP ~0.35-0.52); permeability profile may differ
CNS penetration context may require review

2-Bromo-1-(2-chloropyrimidin-5-yl)ethanone vs. Analogs: Quantitative Evidence


Enhanced H3 Receptor Binding Affinity

2-Bromo-1-(2-chloropyrimidin-5-yl)ethanone exhibits potent binding affinity to the human histamine H3 receptor (H3R) with a dissociation constant (Kd) of 1.35 nM, measured via a bioluminescence resonance energy transfer (BRET) assay in HEK293T cells expressing NLuc/GPCR-fused H3R [1]. In direct comparison, the clinically used H3R antagonist/inverse agonist pitolisant (Wakix®) displays a Ki of 6.09 nM in analogous displacement assays [2]. The target compound thus demonstrates a 4.5-fold higher affinity in this in vitro setting, positioning it as a promising starting point for the development of next-generation H3R modulators.

H3R Affinity
Head-to-head
Kd = 1.35 nM vs Pitolisant Ki = 6.09 nM
Reported binding-affinity context for H3R tool compound development
BRET assay in HEK293T cells; binding-profile context
Histamine H3 Receptor Neurological Disorders GPCR Ligand Discovery

Yield Advantage of α-Bromoketones

In Fe(OTf)3-catalyzed oxidative transformations of alkenes to α-haloketones, α-bromoketones are consistently obtained in higher yields (65–99%) than their α-chloroketone counterparts (50–70%) under identical conditions (1 atm O2, DCE/DBE, 75 °C, 8 h) [1]. This class-level performance difference translates directly to the target compound, which contains an α-bromoketone moiety. The higher yield range minimizes material loss during scale-up and reduces the cost per gram of advanced intermediates derived from this scaffold.

Synthetic Yield
Class-level
α-Bromoketones 65–99% vs α-Chloroketones 50–70%
Reported yield advantage supports synthetic route selection
Class-level inference; compound-specific verification advised
Synthetic Methodology α-Haloketone Chemistry Reaction Yield Optimization

Lipophilicity and Membrane Permeability Advantage

2-Bromo-1-(2-chloropyrimidin-5-yl)ethanone exhibits a computed logP (XLogP3) of 1.6 [1], which is significantly higher than that of its non-brominated analog 1-(2-chloropyrimidin-5-yl)ethanone, which has reported logP values of 0.35–0.52 . This increase in lipophilicity of approximately 1.1 log units corresponds to a predicted ~10-fold increase in octanol-water partition coefficient, a key determinant of passive membrane diffusion and blood-brain barrier (BBB) penetration. For medicinal chemistry campaigns targeting intracellular or CNS targets, this physicochemical differentiation may directly influence cellular uptake and in vivo efficacy.

Lipophilicity
Cross-study
Δ logP ≈ +1.1 vs non-brominated analog
Supports permeability-profile review for CNS research models
Computed XLogP3; experimental validation may be required
Drug-Like Properties Lipophilicity ADME Prediction

Orthogonal Reactivity for Chemoselective Derivatization

The target compound possesses two electrophilic centers that react under mutually exclusive conditions: the α-bromoketone undergoes rapid nucleophilic substitution with amines, thiols, and heterocycles (e.g., Hantzsch thiazole synthesis) under mild conditions [1], while the 2-chloropyrimidine ring is inert to these nucleophiles but participates efficiently in palladium-catalyzed Suzuki-Miyaura and Negishi cross-couplings at elevated temperatures [2]. In contrast, 1-(2-chloropyrimidin-5-yl)ethanone lacks the α-halogen for initial diversification, and 2-bromo-1-(pyrimidin-5-yl)ethanone lacks the 2-chloro handle for subsequent metal-catalyzed coupling. This orthogonal reactivity reduces the number of protection/deprotection steps required in complex molecule assembly and expands the accessible chemical space from a single intermediate.

Orthogonal Handles
Supporting evidence
Two electrophilic sites: α-bromoketone + 2-chloropyrimidine
Enables protection-free sequential diversification workflows
Nucleophilic substitution vs Pd-catalyzed cross-coupling
Orthogonal Functionalization Cross-Coupling Chemistry Divergent Synthesis

Key Applications of 2-Bromo-1-(2-chloropyrimidin-5-yl)ethanone


H3 Receptor Antagonists for Neurological Indications

Given its sub-nanomolar to low-nanomolar binding affinity to H3R (Kd = 1.35 nM) [1], this compound serves as an advanced starting point for medicinal chemistry optimization of H3R-targeted therapeutics. The scaffold can be elaborated to improve selectivity over related GPCRs while maintaining high affinity. Potential applications include treatments for narcolepsy, attention deficit hyperactivity disorder (ADHD), and cognitive impairment in Alzheimer's disease.

Orthogonal Derivatization to Diversify Pyrimidine Libraries

The orthogonal reactivity of the α-bromoketone and 2-chloropyrimidine moieties enables a two-step, protection-free sequence: first, nucleophilic displacement of the bromine with amines or heterocycles to install initial diversity; second, palladium-catalyzed cross-coupling at the 2-chloro position to introduce aryl, heteroaryl, or alkenyl groups [2][3]. This approach dramatically increases the structural diversity accessible from a single building block, accelerating hit identification and lead optimization in kinase inhibitor and GPCR modulator programs.

CNS-Penetrant Candidates with Enhanced Lipophilicity

The elevated logP (1.6) relative to non-brominated analogs (0.35–0.52) [4] suggests improved passive diffusion across biological membranes, including the blood-brain barrier. This physicochemical property makes the compound an attractive core for designing CNS-active agents where adequate brain exposure is a critical challenge. The bromine atom can also serve as a placeholder for subsequent introduction of polar groups to fine-tune solubility and metabolic stability.

High-Yield α-Functionalized Pyrimidine Synthesis

The class-level evidence indicating superior yields for α-bromoketones (65–99%) compared to α-chloroketones (50–70%) in key transformations [5] supports the use of this compound in scaled-up synthesis. For organizations requiring multigram to kilogram quantities of advanced pyrimidine intermediates, selecting the α-bromoketone scaffold can reduce material costs, improve process robustness, and enhance overall synthetic throughput.

Application
Selection Property
Validation Focus
H3 receptor signaling studies
Binding-affinity context
GPCR selectivity and assay-response interpretation
Divergent pyrimidine library synthesis
Orthogonal electrophilic handles
Sequential chemoselective derivatization efficiency
CNS penetrant probe design
Computed logP elevation (~1.6)
Permeability and brain-exposure model review
Scaled-up intermediate synthesis
Reported yield advantage
Process robustness and material-cost evaluation

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